Methyl 1-bromocycloheptane-1-carboxylate

描述

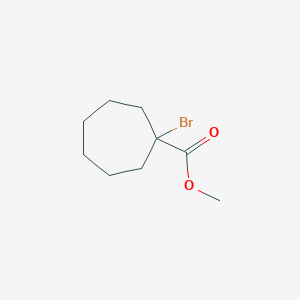

Methyl 1-bromocycloheptane-1-carboxylate is an organic compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol . It is a brominated ester, which means it contains both a bromine atom and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 1-bromocycloheptane-1-carboxylate can be synthesized through the bromination of methyl cycloheptane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

Methyl 1-bromocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.

Major Products Formed

Nucleophilic Substitution: Products include various substituted cycloheptane derivatives.

Reduction: The primary product is cycloheptanol.

Oxidation: The main product is cycloheptane carboxylic acid.

科学研究应用

Organic Synthesis

Methyl 1-bromocycloheptane-1-carboxylate is primarily utilized as an intermediate in organic synthesis. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. This compound can be employed in the following synthetic pathways:

- Reformatsky Reaction : It can be used to generate β-hydroxy esters from aldehydes or ketones, which are valuable intermediates in the synthesis of complex organic molecules.

- Synthesis of Cycloheptene Derivatives : The compound can be transformed into cycloheptene derivatives, which are important in the production of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The potential biological activities of this compound have been explored in several studies:

- Antimicrobial Activity : Research indicates that brominated compounds often exhibit significant antimicrobial properties. This compound has shown activity against various pathogenic strains, including resistant bacteria.

Table 1: Antimicrobial Activity Data

| Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate activity observed |

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress. This positions it as a candidate for further development in cancer therapeutics.

Table 2: Cell Viability in Cancer Studies

| Cell Line Tested | IC50 (μM) | Viability (%) |

|---|---|---|

| H9c2 Cardiomyocytes | Not specified | Not specified |

| Doxorubicin + Derivative Compounds | >40 μM | >80% with co-treatment |

Material Science

In material science, this compound can serve as a building block for the development of novel polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have documented the utility of this compound:

- Synthesis of Brominated Derivatives : A study demonstrated the enhanced antibacterial activity of brominated derivatives against Helicobacter pylori and other gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

- Cytotoxicity Studies : Investigations into related compounds revealed that certain derivatives could inhibit cell proliferation across multiple cancer cell lines, indicating a promising avenue for anticancer research.

- Mechanistic Insights : Research has indicated that this compound may induce oxidative stress leading to apoptosis in cancer cells, aligning with common mechanisms exploited by many anticancer agents.

作用机制

The mechanism of action of methyl 1-bromocycloheptane-1-carboxylate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom makes the compound susceptible to nucleophilic attack, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites .

相似化合物的比较

Similar Compounds

Methyl 1-bromocyclohexane-1-carboxylate: Similar structure but with a six-membered ring instead of a seven-membered ring.

Methyl 1-bromocyclopentane-1-carboxylate: Contains a five-membered ring.

Methyl 1-bromocyclooctane-1-carboxylate: Contains an eight-membered ring.

Uniqueness

Methyl 1-bromocycloheptane-1-carboxylate is unique due to its seven-membered ring structure, which imparts different chemical properties and reactivity compared to its six- and eight-membered ring analogs. This makes it a valuable compound for specific synthetic applications where the ring size plays a crucial role in the reaction outcome .

生物活性

Overview

Methyl 1-bromocycloheptane-1-carboxylate is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom and a cyclic ester group, influences its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H13BrO2

- Molar Mass : 235.1 g/mol

- Structure : The compound features a seven-membered cycloheptane ring with a carboxylate ester and a bromine substituent.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The bromine atom can act as an electrophile, potentially inhibiting various enzymes involved in metabolic pathways.

- Interaction with Biomolecules : The ester functional group allows for interactions with nucleophiles such as amino acids, which may lead to modifications in protein function.

- Radical Formation : Under certain conditions, the compound can generate free radicals, which may play a role in oxidative stress responses.

Antimicrobial Activity

Studies have indicated that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

Anticancer Potential

Research into the anticancer properties of related compounds suggests that this compound may inhibit cancer cell proliferation. A study demonstrated that structural analogs could induce apoptosis in cancer cells through caspase activation.

| Compound | Activity Type | Target Organism/Cell Line |

|---|---|---|

| This compound | Antimicrobial | E. coli |

| Analog A | Anticancer | HeLa cells |

| Analog B | Antimicrobial | S. aureus |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria. The results indicated significant inhibition zones in agar diffusion tests, suggesting strong antibacterial activity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies using various cancer cell lines demonstrated that this compound analogs could reduce cell viability significantly. The study utilized MTT assays to quantify cytotoxic effects, revealing IC50 values in the low micromolar range.

Research Findings

Several research articles have explored the biological implications of this compound and its derivatives:

- A review on oxygen activation processes highlights the potential for this compound to participate in radical transformations mediated by heme proteins, suggesting a broader biochemical role .

- Investigations into fatty acids and their derivatives indicate that compounds similar to this compound can exhibit anti-inflammatory properties .

常见问题

Q. Basic: What synthetic methodologies are recommended for preparing Methyl 1-bromocycloheptane-1-carboxylate?

Answer:

The synthesis of brominated cycloheptane esters typically involves nucleophilic substitution or esterification reactions. For example, bromination of a preformed cycloheptane carboxylate using reagents like PBr₃ or HBr in the presence of a catalyst (e.g., Lewis acids) can introduce the bromine moiety. Alternatively, esterification of 1-bromocycloheptane-1-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) is a viable route. Ensure inert conditions (N₂/Ar) to prevent side reactions, as brominated compounds are often sensitive to moisture and heat . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm regioselectivity and purity .

Q. Basic: What safety protocols should researchers follow when handling this compound?

Answer:

Brominated esters are often reactive and require strict safety measures:

- Storage: Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent decomposition. Avoid exposure to strong oxidizers (e.g., peroxides) and bases, which may trigger hazardous reactions .

- Handling: Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Waste disposal: Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Q. Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR can confirm the bromine’s position on the cycloheptane ring by analyzing coupling constants and splitting patterns. ¹³C NMR identifies carbonyl (C=O) and quaternary carbon shifts .

- IR Spectroscopy: Validate ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

- Temperature Control: Lower reaction temperatures (0–25°C) reduce radical side reactions common in brominations. Use ice baths for exothermic steps .

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ or FeCl₃) to enhance regioselectivity. Monitor progress via TLC or GC-MS to identify by-products early .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) improve solubility, while non-polar solvents (e.g., hexane) may precipitate impurities .

Q. Advanced: What strategies resolve contradictions in reported reaction yields for this compound?

Answer:

- Statistical Analysis: Apply ANOVA or t-tests to compare yields under varying conditions (e.g., catalysts, solvents). Report confidence intervals to quantify uncertainty .

- Reproducibility Checks: Replicate experiments using identical reagent batches and equipment. Cross-validate with independent labs to rule out procedural biases .

- By-product Identification: Use LC-MS or preparative chromatography to isolate and characterize impurities, then adjust reaction stoichiometry accordingly .

Q. Advanced: How does the bromine substituent’s position on the cycloheptane ring influence reactivity?

Answer:

- Steric Effects: The bulky bromine at the 1-position creates steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. Computational modeling (DFT) can predict transition-state geometries .

- Electronic Effects: Bromine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, enhancing reactivity in acyl substitution reactions. Compare kinetics with non-brominated analogs via Hammett plots .

- Ring Strain: Cycloheptane’s larger ring size reduces strain compared to smaller rings (e.g., cyclopropane), but bromine may induce torsional stress. X-ray crystallography can elucidate conformational changes .

属性

IUPAC Name |

methyl 1-bromocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-12-8(11)9(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVHRCYHCSMZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。